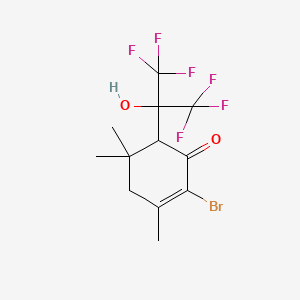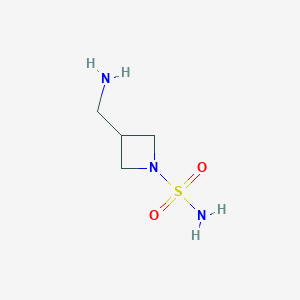![molecular formula C19H19NO4 B14064264 3-(Benzyloxy)-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione CAS No. 922528-56-1](/img/structure/B14064264.png)
3-(Benzyloxy)-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-pyrrolidine-2,5-dione and benzyl alcohol derivatives.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Steps: The synthetic route may involve multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione would be scaled up using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where the benzyloxy group is converted to a benzaldehyde or benzoic acid derivative.
Reduction: Reduction reactions may involve the conversion of the pyrrolidine ring to a more saturated form.
Substitution: Substitution reactions can occur at the benzyloxy or methoxybenzyl groups, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce more saturated pyrrolidine compounds.
科学的研究の応用
Chemistry
In chemistry, ®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicinal chemistry, ®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione is explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, or anticancer agent.
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals, polymers, or as a precursor for other valuable compounds.
作用機序
The mechanism of action of ®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- ®-3-(benzyloxy)-1-(4-hydroxybenzyl)pyrrolidine-2,5-dione
- ®-3-(benzyloxy)-1-(4-chlorobenzyl)pyrrolidine-2,5-dione
- ®-3-(benzyloxy)-1-(4-nitrobenzyl)pyrrolidine-2,5-dione
Uniqueness
The uniqueness of ®-3-(benzyloxy)-1-(4-methoxybenzyl)pyrrolidine-2,5-dione lies in its specific functional groups, which confer distinct chemical and biological properties. The methoxybenzyl group, for example, may enhance its solubility, stability, or binding affinity compared to similar compounds.
特性
CAS番号 |
922528-56-1 |
|---|---|
分子式 |
C19H19NO4 |
分子量 |
325.4 g/mol |
IUPAC名 |
1-[(4-methoxyphenyl)methyl]-3-phenylmethoxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H19NO4/c1-23-16-9-7-14(8-10-16)12-20-18(21)11-17(19(20)22)24-13-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3 |
InChIキー |
RLCVNZFLCSOQTG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC(C2=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


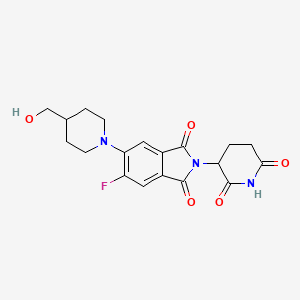
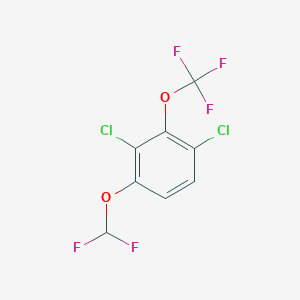
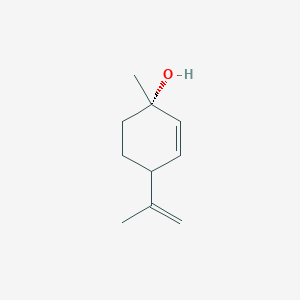
![8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B14064200.png)


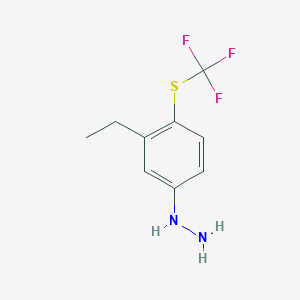
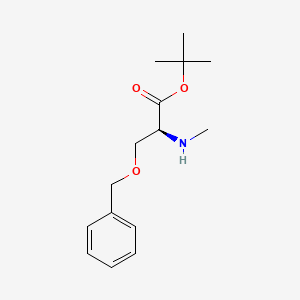
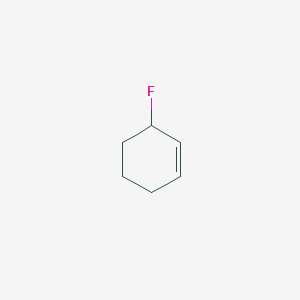
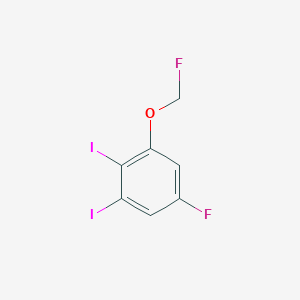
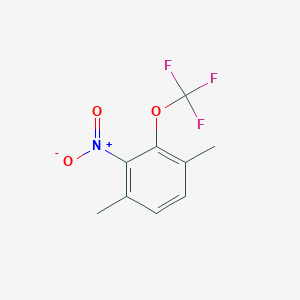
![[Methyl(phenyl)sulfamoyl]acetic acid](/img/structure/B14064284.png)
